2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid
CAS No.: 648889-15-0
Cat. No.: VC16541642
Molecular Formula: C12H8N2O3
Molecular Weight: 228.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648889-15-0 |
|---|---|
| Molecular Formula | C12H8N2O3 |
| Molecular Weight | 228.20 g/mol |
| IUPAC Name | 2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H8N2O3/c1-7-10(12(15)16)17-11(14-7)9-4-2-8(6-13)3-5-9/h2-5H,1H3,(H,15,16) |
| Standard InChI Key | QCDLUVPYWGJLSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)C#N)C(=O)O |
Introduction
2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic organic compound characterized by the presence of an oxazole ring substituted with a cyanophenyl group and a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. It is cataloged under CAS number 914220-32-9, with a molecular formula and a molecular weight of 214.18 g/mol.
Structural Features
The compound's structure includes:
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Oxazole Ring: A five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
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Cyanophenyl Group: A phenyl ring substituted with a cyano (-CN) group at the para position.
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Carboxylic Acid Functional Group: Enhances solubility and reactivity in various chemical reactions.
The InChI Key for this compound is VFLFLOCQCZVXRF-UHFFFAOYSA-N, which facilitates database searches for structural identification.
Synthesis
The synthesis of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves multi-step reactions:
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Formation of the Oxazole Ring: This step often involves cyclization reactions using appropriate precursors.
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Introduction of Substituents: The cyanophenyl and carboxylic acid groups are introduced via controlled substitution reactions.
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Optimization: Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are optimized to improve yield and purity.
Applications
The compound has potential applications in:
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Medicinal Chemistry: As an oxazole derivative, it may exhibit biological activity, making it a candidate for drug discovery efforts targeting specific enzymes or receptors.
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Organic Synthesis: Its functional groups allow participation in diverse chemical reactions, including coupling and cyclization processes.
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